Hept-6-eneperoxoic acid

Description

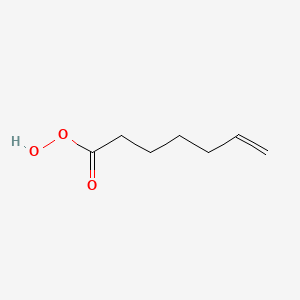

Hept-6-eneperoxoic acid (systematic name: 6-hydroperoxyhept-6-enoic acid) is an unsaturated peroxoic acid characterized by a seven-carbon chain (hept-) with a terminal peroxide (-OOH) group at position 6 and a double bond at position 6 (ene-). This structure confers unique reactivity, particularly in oxidation and radical-mediated processes.

Properties

CAS No. |

65566-29-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

hept-6-eneperoxoic acid |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-5-6-7(8)10-9/h2,9H,1,3-6H2 |

InChI Key |

RIMZKRUAPINUCU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-eneperoxoic acid can be synthesized through the oxidation of hept-6-enoic acid. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the peroxo group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hept-6-eneperoxoic acid undergoes various types of chemical reactions, including:

Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

Reduction: The compound can be reduced to hept-6-enoic acid by using reducing agents such as sodium borohydride.

Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of epoxides, alcohols, and ketones.

Reduction: Hept-6-enoic acid.

Substitution: Formation of substituted heptene derivatives.

Scientific Research Applications

Hept-6-eneperoxoic acid has several scientific research applications:

Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other peroxo compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxo-based pharmaceuticals.

Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.

Mechanism of Action

The mechanism of action of hept-6-eneperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s ability to generate ROS makes it a potent oxidizing agent, useful in both chemical and biological applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional differences between Hept-6-eneperoxoic acid and related compounds:

Key Observations :

- Chain Length : this compound’s shorter chain (C₇) compared to 9(S)-HPOT (C₁₈) and 13(S)-HODE (C₁₈) may reduce its lipid-membrane affinity but enhance solubility in aqueous systems .

- Functional Groups: The peroxoic acid (-OOH) group distinguishes it from hydroxy (e.g., 13(S)-HODE) and carboxylic acid (e.g., Hexa-2,4-dienoic acid) analogs, making it more reactive in radical chain reactions .

- Stability: Unlike Hexa-2,4-dienoic acid, which remains stable in mildly acidic to neutral conditions (pH 5.5–7.0), hydroperoxy acids like this compound decompose readily at neutral pH, necessitating storage at low temperatures or in stabilized matrices .

Oxidative Reactivity

This compound’s peroxide group enables it to act as an oxidizing agent in organic synthesis, akin to 9(S)-HPOT’s role in plant defense mechanisms. However, its shorter carbon chain may limit its ability to penetrate lipid bilayers compared to longer-chain hydroperoxy acids .

Stability and Handling

- pH Sensitivity: Evidence from analogous compounds (e.g., Hexa-2,4-dienoic acid) suggests that this compound is likely unstable above pH 6.0, necessitating buffered storage conditions .

- Thermal Decomposition : Similar to 9(S)-HPOT, thermal degradation of this compound would generate alkoxy radicals, which could be harnessed in controlled radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.